molecular formula C5H5NO4S2 B2828583 2-Sulfamoylthiophene-3-carboxylic acid CAS No. 59338-06-6

2-Sulfamoylthiophene-3-carboxylic acid

Cat. No.: B2828583
CAS No.: 59338-06-6
M. Wt: 207.22
InChI Key: OMMCMKPQXHWSEC-UHFFFAOYSA-N
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Description

2-Sulfamoylthiophene-3-carboxylic acid is an organic compound with the molecular formula C5H5NO4S2. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfamoylthiophene-3-carboxylic acid typically involves the introduction of the sulfamoyl group to the thiophene ring. One common method is the sulfonation of thiophene derivatives followed by amination. For instance, thiophene-3-carboxylic acid can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is then reacted with ammonia to form the sulfamoyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Sulfamoylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-sulfamoylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

  • 3-Sulfamoylthiophene-2-carboxylic acid
  • Thiophene-2-sulfonamide
  • Thiophene-3-carboxamide

Comparison: 2-Sulfamoylthiophene-3-carboxylic acid is unique due to the position of the sulfamoyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-sulfamoylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)5-3(4(7)8)1-2-11-5/h1-2H,(H,7,8)(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCMKPQXHWSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-06-6
Record name 2-sulfamoylthiophene-3-carboxylic acid
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